molecular formula C16H14FNO5S B2715977 dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-91-9

dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2715977
CAS No.: 337920-91-9
M. Wt: 351.35
InChI Key: KCIMLJNZZQRAFE-UHFFFAOYSA-N
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Description

Dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2λ⁴-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound featuring a fused pyrrolothiazole core with a 3-fluorophenyl substituent at position 5 and two methyl carboxylate groups at positions 6 and 5. The 3-fluorophenyl group may confer unique electronic and steric properties, impacting reactivity and biological activity, as fluorinated aromatic systems are known to enhance metabolic stability and bioavailability in medicinal chemistry .

Properties

IUPAC Name

dimethyl 5-(3-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIMLJNZZQRAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a fluorophenyl-substituted amine with a thioamide, followed by cyclization and esterification steps to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

Dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects. Molecular docking studies have shown that the compound can fit into the active sites of enzymes, forming stable complexes that prevent substrate binding .

Comparison with Similar Compounds

Structural Analogues with Pyrrolo[1,2-c]Thiazole Cores
Compound Name Core Structure Substituents (Position) Key Differences References
Dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate Pyrrolo[1,2-c]thiazole - Methyl (5), 2-thienyl (3) Thienyl group introduces sulfur-based π-conjugation; lacks oxo group.
6,7-Dimethyl 5-(3,4-dichlorophenyl)-2,2-dioxo-1H,3H-2λ⁶-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate Pyrrolo[1,2-c]thiazole - 3,4-Dichlorophenyl (5) Dichlorophenyl enhances lipophilicity; 2,2-dioxo group increases ring oxidation state.
5-(4-tert-Butylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid Pyrrolo[1,2-c]thiazole - 4-tert-Butylphenyl (5) Free carboxylic acids at 6/7 (vs. methyl esters); tert-butyl improves solubility in organic media.

Key Observations :

  • Substituent Electronic Effects : The 3-fluorophenyl group in the target compound likely provides moderate electron-withdrawing effects compared to the electron-donating tert-butyl group in , which could influence charge distribution and reactivity.
  • Functional Group Impact : Methyl ester groups (target compound) vs. free carboxylic acids () affect solubility and bioavailability. Esters are typically more cell-permeable but require hydrolysis for activation in prodrug strategies.
Heterocyclic Analogues with Dicarboxylate Motifs
Compound Name Core Structure Substituents (Position) Key Differences References
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine - 4-Nitrophenyl (7), cyano (8) Nitrophenyl enhances electrophilicity; cyano group may participate in click chemistry.
5-Ethyl 2-methyl 4-(4-tert-butylphenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Pyrrolidine - 4-tert-Butylphenyl (4) Dicyano groups increase rigidity; pyrrolidine core lacks aromaticity.

Key Observations :

  • Core Flexibility: The pyrrolo[1,2-c]thiazole core (target compound) is aromatic and planar, favoring π-π stacking, whereas pyrrolidine () is non-aromatic and flexible.

Biological Activity

Dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2λ⁴-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrrolo-thiazole core with multiple functional groups. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Formation of the pyrrolo-thiazole framework : Utilizing cyclization reactions involving thiazole and pyrrole derivatives.
  • Functionalization : Introduction of the fluorophenyl and dicarboxylate moieties through electrophilic aromatic substitution and esterification reactions.

The molecular formula for this compound is C14H12FN2O4SC_{14}H_{12}FN_2O_4S, with a molecular weight of approximately 320.32 g/mol.

Anticancer Properties

Recent studies have indicated that dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2λ⁴-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibits significant anticancer activity. For instance:

  • Cell Viability Assays : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 25 µM depending on the cell type tested.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)18

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation and cancer progression. Molecular docking studies suggest strong binding affinity to the active site of COX enzymes.
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptotic cell death in cancer cells, characterized by externalization of phosphatidylserine and activation of caspases.

Study on Antitumor Activity

A notable study investigated the antitumor efficacy of dimethyl 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-2λ⁴-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate in vivo using xenograft models. The results indicated:

  • Tumor Size Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
Treatment GroupTumor Volume (mm³)% Reduction
Control800-
Compound Dose 150037.5%
Compound Dose 230062.5%

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of solvent systems, reflux duration, and stoichiometry. For example, ethanol as a reflux solvent (3–6 hours) with equimolar reactants can yield 80–86% purity, as demonstrated in analogous heterocyclic syntheses . Crystallization in aqueous DMF improves purity by removing polar byproducts . Key parameters to test include temperature gradients (e.g., 60–100°C) and catalyst screening (e.g., Lewis acids).

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using δ values (e.g., aromatic protons at δ 6.8–7.1 ppm, ester methyl groups at δ 3.2–3.5 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed mass accuracy within ±0.016 Da) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1646 cm⁻¹) and thiazole (C-S, ~1092 cm⁻¹) functional groups .
  • Melting Point : Consistency (±2°C range) indicates purity .

Q. How can low yields during purification be addressed?

  • Methodological Answer : Optimize solvent polarity gradients (e.g., ethanol/water or DMF/water mixtures) to enhance crystallization efficiency . Column chromatography with silica gel (hexane/ethyl acetate eluent) resolves closely related impurities. Solubility testing in aprotic solvents (e.g., DMSO) aids in identifying ideal recrystallization conditions .

Advanced Research Questions

Q. What computational models predict the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Use in silico tools like EPI Suite or TEST to estimate biodegradation half-lives and partition coefficients (logP, BCF). Molecular docking studies can identify enzymatic targets (e.g., cytochrome P450) for oxidative degradation . Validate predictions with HPLC-MS analysis of degradation products in simulated environmental matrices (pH 4–9, UV exposure) .

Q. How to resolve discrepancies between theoretical and experimental HRMS data?

  • Methodological Answer : Calibrate instruments with internal standards (e.g., sodium formate clusters). Analyze isotopic patterns (e.g., ³⁵Cl/³⁷Cl or ¹⁹F effects) to confirm molecular ion identity. For minor deviations (±0.02 Da), perform high-resolution tandem MS/MS to rule out adduct formation .

Q. What mechanistic role does the 3-fluorophenyl group play in stabilizing the pyrrolo-thiazole core?

  • Methodological Answer : Conduct comparative DFT calculations (B3LYP/6-31G*) to evaluate electron-withdrawing effects of fluorine on aromatic stabilization. Synthesize analogs (e.g., 3-chlorophenyl or unsubstituted phenyl) and compare thermal stability via TGA/DSC .

Q. How to design a QSAR study linking structural features to biological activity?

  • Methodological Answer :

  • Descriptor Selection : Compute logP, polar surface area, and H-bond donor/acceptor counts using ChemAxon or MOE.
  • Biological Assays : Pair in silico predictions with in vitro enzyme inhibition assays (e.g., kinase or protease targets).
  • Statistical Validation : Apply partial least squares (PLS) regression to correlate descriptors with IC₅₀ values .

Q. What experimental strategies mitigate degradation in long-term stability studies?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via UPLC-PDA at 254 nm. Lyophilization or storage in amber vials under nitrogen reduces hydrolytic and photolytic decay .

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